(3R,4S,5R)-2-Methoxy-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl bis(4-methylbenzenesulfonate)
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Overview
Description
(3R,4S,5R)-2-Methoxy-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl bis(4-methylbenzenesulfonate) is a complex organic compound known for its unique structural features and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R)-2-Methoxy-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl bis(4-methylbenzenesulfonate) typically involves multi-step organic reactions. One common approach is the copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones. This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5R)-2-Methoxy-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl bis(4-methylbenzenesulfonate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The presence of tosyloxy groups makes it susceptible to nucleophilic substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonate esters, while nucleophilic substitution can produce various substituted tetrahydrofuran derivatives .
Scientific Research Applications
(3R,4S,5R)-2-Methoxy-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl bis(4-methylbenzenesulfonate) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme mechanisms.
Industry: Utilized in the production of specialty chemicals and materials .
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar functional groups used as a solvent and synthetic intermediate.
2-(2-(Dimethylamino)ethoxy)ethanol: A polyfunctional organic compound with tertiary amine, ether, and hydroxyl functionalities.
Uniqueness
(3R,4S,5R)-2-Methoxy-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl bis(4-methylbenzenesulfonate) stands out due to its combination of methoxy, tosyloxy, and sulfonate groups, which confer unique reactivity and versatility in chemical synthesis and research applications .
Properties
Molecular Formula |
C27H30O11S3 |
---|---|
Molecular Weight |
626.7 g/mol |
IUPAC Name |
[(2R,3S,4R)-5-methoxy-3,4-bis-(4-methylphenyl)sulfonyloxyoxolan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C27H30O11S3/c1-18-5-11-21(12-6-18)39(28,29)35-17-24-25(37-40(30,31)22-13-7-19(2)8-14-22)26(27(34-4)36-24)38-41(32,33)23-15-9-20(3)10-16-23/h5-16,24-27H,17H2,1-4H3/t24-,25+,26-,27?/m1/s1 |
InChI Key |
CSILPXNRFFZFSV-TXVRJSAZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H]([C@H](C(O2)OC)OS(=O)(=O)C3=CC=C(C=C3)C)OS(=O)(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)OC)OS(=O)(=O)C3=CC=C(C=C3)C)OS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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